REACTION_CXSMILES
|
[NH2-].[Na+].[CH3:3][N:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:7](=[O:15])[CH2:6][C:5]1=[O:16].[CH3:17]OS([O-])(=O)=O>C1(C)C(C)=CC=CC=1>[CH3:3][N:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]([CH3:17])[C:7](=[O:15])[CH2:6][C:5]1=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
1-methyl 1,2,4,5-tetrahydro 2,4-diketo 3H-1,5-benzodiazepine
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC(NC2=C1C=CC=C2)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the example XIV, in 30 c.c
|
Type
|
ADDITION
|
Details
|
treated with 20 c.c
|
Type
|
TEMPERATURE
|
Details
|
this is heated
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced presure
|
Type
|
FILTRATION
|
Details
|
of a 10% solution of caustic soda, and after agitation, suction filtered
|
Type
|
CUSTOM
|
Details
|
purified upon crystallisation in 90% ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(CC(N(C2=C1C=CC=C2)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |